2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-4-9(15)14-10(13-6)7-2-3-12-8(11)5-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHMGYNSHSXSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211184 | |
| Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-22-0 | |
| Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-(2-chloro-4-pyridinyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Overview
Step 1: Preparation of α-bromoketones
α-Bromoketones are synthesized as intermediates that react with thioamides or urea derivatives to form thiazole or dihydropyrimidinone scaffolds.Step 2: Microfluidic Reaction
Solutions of thioamide and α-bromoketone in DMF are pumped into a microreactor heated to approximately 150 °C for a short residence time (~3.75 min), generating ketothiazole intermediates.Step 3: Biginelli Reaction in Flow
The intermediate stream is combined with a solution of the aldehyde (e.g., 2-chloropyridine-4-carboxaldehyde) and urea, then passed through a second microreactor heated to around 200 °C to form the DHPM derivative.Step 4: Isolation and Purification
The product is collected, purified by silica gel chromatography, and characterized.
Yields and Reaction Times
Yields for similar DHPM derivatives range between 39–48% using this continuous flow method.
The entire multistep synthesis sequence can be completed in under one hour, demonstrating high efficiency.
Batch Synthesis Alternative
For substrates incompatible with flow conditions (e.g., electron-poor α-bromoketones), a one-pot batch synthesis can be employed using optimized conditions derived from flow chemistry studies.
The batch procedure involves mixing the thioamide, α-bromoketone, aldehyde, and urea in DMF with heating under controlled temperature and time to afford the DHPM product.
Yields in batch mode are generally comparable to flow synthesis.
Crystallization and Polymorph Control
Post-synthesis, the compound can be crystallized to obtain specific polymorphic forms, which is crucial for pharmaceutical applications. Techniques include:
Seeding with crystals of the desired polymorph to promote selective crystallization.
Isolation by filtration, centrifugation, or decanting.
Washing with solvents such as the crystallization solvent, water, or mixtures thereof to purify the crystalline form.
Summary Table of Preparation Parameters
| Parameter | Continuous Flow Microfluidic Synthesis | Batch Synthesis (One-Pot) |
|---|---|---|
| Starting materials | Thioamide, α-bromoketone, 2-chloropyridine-4-carboxaldehyde, urea | Same as flow, but combined in a single vessel |
| Solvent | DMF | DMF |
| Temperature | 150 °C (step 1), 200 °C (step 2) | Optimized heating, typically 150–200 °C |
| Reaction time | ~3.75 min (step 1), flow through reactor (step 2) | Several hours depending on scale |
| Yield | 39–48% (varies with substrate) | Comparable to flow yields |
| Purification | Silica gel chromatography | Silica gel chromatography |
| Advantages | Rapid, scalable, high reproducibility | Flexible for electron-poor substrates |
Research Findings and Optimization
The continuous flow method allows rapid synthesis and screening of DHPM analogues, facilitating structure-activity relationship studies.
Optimization of α-bromoketone substituents impacts yield and biological activity; electron-poor substituents may require batch synthesis.
The method has been successfully applied to generate libraries of DHPMs with antiviral activity, demonstrating the synthetic route's utility for drug discovery.
Chemical Reactions Analysis
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is as an inhibitor of BCL6 , a transcriptional repressor involved in the regulation of several genes implicated in cancer, particularly B-cell lymphomas. BCL6 plays a crucial role in the proliferation and survival of malignant B cells, making it a significant target for therapeutic intervention.
Case Studies
Research has demonstrated that compounds similar to 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one can effectively inhibit BCL6 activity in vitro and in vivo. For instance, studies have shown that these inhibitors can induce apoptosis in B-cell lymphoma cells, leading to reduced tumor growth in animal models .
Antiviral Activity
Emerging studies suggest that this compound may also possess antiviral properties . Specifically, it has been investigated for its efficacy against viral infections where BCL6 is implicated in the virus's life cycle. The ability to inhibit viral replication while simultaneously targeting cancer pathways presents a dual therapeutic approach .
Neuroprotective Effects
Recent research indicates potential neuroprotective effects of dihydropyrimidinones, including our compound of interest. These effects are attributed to the modulation of neuroinflammatory pathways and oxidative stress responses, which are critical in neurodegenerative diseases .
Research Findings
In preclinical models, compounds with similar structures have shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by toxic agents . This suggests that this compound could be further explored for treating conditions like Alzheimer's disease.
Pharmaceutical Formulations
The compound is also being evaluated for its potential incorporation into pharmaceutical formulations aimed at targeted drug delivery systems. Its structural properties allow for modifications that can enhance solubility and bioavailability, which are critical factors in drug design.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in key biological pathways, modulating their activity.
Pathways Involved: It affects pathways related to inflammation, cell signaling, and neurotransmission, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Polarity: Hydroxyl (C₁₀H₈ClN₃O) and dihydrochloride salt (C₆H₁₁Cl₂N₃O) derivatives exhibit higher aqueous solubility, critical for intravenous formulations .
- Electronic Effects : Fluorine (C₁₁H₁₁FN₄O) and chlorine (C₁₂H₁₂ClN₃O) substituents modulate electron density, affecting binding to biological targets like kinases or G-protein-coupled receptors .
Biological Activity
The compound 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one is a member of the pyrimidine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Chemical Formula : CHClNO
- Molecular Weight : 220.65 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Antitumor Activity : Research indicates that derivatives of chloropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown potential in inhibiting telomerase activity, which is crucial for cancer cell immortality .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound may possess anti-inflammatory properties as well .
- Antimicrobial Activity : The compound's structural similarities to other pyrimidine derivatives suggest potential efficacy against gram-positive bacteria and mycobacterial strains .
Case Studies and Research Findings
Potential Therapeutic Uses
- Cancer Treatment : Given its antiproliferative properties, this compound may be developed as a candidate for cancer therapies targeting specific malignancies.
- Inflammatory Disorders : Its potential to modulate inflammatory pathways suggests applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Infectious Diseases : With demonstrated antimicrobial activity, it could serve as a lead compound in developing new antibiotics.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2-(2-chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent reaction involving urea/thiourea, a β-ketoester, and an aldehyde. Key variables include:
- Catalyst selection : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃) to enhance cyclocondensation efficiency .
- Solvent optimization : Ethanol or acetic acid for better solubility and reaction homogeneity.
- Temperature control : Reflux conditions (70–100°C) to accelerate the reaction while minimizing side products .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : Use ¹H/¹³C NMR and DEPT-135 to confirm regiochemistry and detect tautomeric forms (common in dihydropyrimidinones). For example, the 2-chloropyridinyl group shows distinct aromatic proton splitting patterns in δ 7.5–8.5 ppm .
- HPLC-MS : Confirm molecular weight (theoretical MW: 237.67 g/mol) and purity (>95% by area normalization).
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism using SHELXL for refinement .
Q. How should researchers handle stability and storage of this compound?
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Chloropyridinyl groups may hydrolyze under acidic/basic conditions; monitor via periodic HPLC .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light due to potential photodegradation of the dihydropyrimidinone core .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological activity?
- Derivatization : Synthesize analogs by modifying the chloropyridinyl group (e.g., replacing Cl with F, Br) or the dihydropyrimidinone methyl group.
- In vitro assays : Test anti-inflammatory activity (e.g., COX-2 inhibition) or antimicrobial potency (MIC assays) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like LOXL2, leveraging structural similarities to known inhibitors .
Q. What strategies resolve contradictions between experimental data and computational predictions (e.g., NMR shifts vs. DFT calculations)?
- Cross-validation : Compare experimental NMR with DFT-optimized structures (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or dynamic tautomerism.
- Advanced crystallography : Use high-resolution X-ray data refined via SHELXL to validate bond lengths/angles .
- Dynamic NMR : Probe tautomeric equilibria by variable-temperature NMR in DMSO-d₆ .
Q. How can researchers identify and validate molecular targets for this compound?
- Competitive binding assays : Use fluorescence polarization or SPR to screen against kinase/oxidase libraries.
- CRISPR-Cas9 knockout : Identify genes whose deletion abrogates compound activity (e.g., LOXL2 in fibrosis models) .
- Metabolomics : Track cellular pathway perturbations (LC-MS/MS) after treatment to infer mechanism.
Q. What methods optimize enantiomeric purity in asymmetric synthesis of related dihydropyrimidinones?
Q. How should researchers address batch-to-batch variability in biological activity?
- Quality control : Implement strict SOPs for synthesis (e.g., controlled stoichiometry, inert atmosphere) .
- Impurity profiling : Use LC-HRMS to identify and quantify byproducts (e.g., hydrolyzed chloropyridinyl derivatives).
- Dose-response normalization : Adjust activity data based on purity metrics from each batch .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
